molecular formula C20H30O4 B10795191 (5S,6E,8E,10E,14E)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid

(5S,6E,8E,10E,14E)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid

Cat. No.: B10795191
M. Wt: 334.4 g/mol
InChI Key: SJVWVCVZWMJXOK-FBYSADQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S,6E,8E,10E,14E)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid is a complex organic compound characterized by multiple double bonds and functional groups. It is a derivative of eicosanoids, which are signaling molecules involved in various physiological processes. This compound is notable for its role in inflammation and immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6E,8E,10E,14E)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid typically involves multi-step organic reactions. One common method includes the oxidation of arachidonic acid, followed by selective hydroxylation and further oxidation to introduce the keto group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and double bond configuration.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the precursor molecules, which are then chemically modified. This method is advantageous due to its scalability and the ability to produce high yields with fewer by-products.

Chemical Reactions Analysis

Types of Reactions

(5S,6E,8E,10E,14E)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Functional group substitutions can modify the biological activity of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can have distinct biological activities.

Scientific Research Applications

Chemistry

In chemistry, (5S,6E,8E,10E,14E)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid is used as a model compound to study reaction mechanisms and the effects of stereochemistry on reactivity.

Biology

In biological research, this compound is studied for its role in cell signaling pathways, particularly those involved in inflammation and immune responses.

Medicine

Medically, it is investigated for its potential therapeutic effects in treating inflammatory diseases, such as arthritis and asthma. Its ability to modulate immune responses makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialized chemicals and as a precursor for the production of bioactive molecules.

Mechanism of Action

The mechanism of action of (5S,6E,8E,10E,14E)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid involves its interaction with specific receptors on cell surfaces, leading to the activation of signaling pathways. These pathways can result in the production of inflammatory mediators, modulation of immune cell activity, and regulation of gene expression. The molecular targets include enzymes like cyclooxygenases and lipoxygenases, which are involved in the metabolism of eicosanoids.

Comparison with Similar Compounds

Similar Compounds

  • (5S,6Z,8E,10E,14Z)-5-Hydroxy-6,8,10,14-icosatetraenoic acid
  • (5S,6E,8Z,10E,14E)-5-Hydroxy-6,8,10,14-icosatetraenoic acid

Uniqueness

Compared to similar compounds, (5S,6E,8E,10E,14E)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid is unique due to its specific double bond configuration and the presence of both hydroxyl and keto functional groups. These structural features contribute to its distinct biological activities and make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(5S,6E,8E,10E,14E)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,19,22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6+,14-10+,15-11+/t19-/m1/s1

InChI Key

SJVWVCVZWMJXOK-FBYSADQJSA-N

Isomeric SMILES

CCCCC/C=C/CC(=O)/C=C/C=C/C=C/[C@H](CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC(=O)C=CC=CC=CC(CCCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.